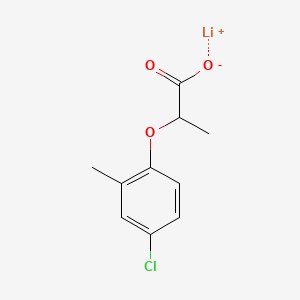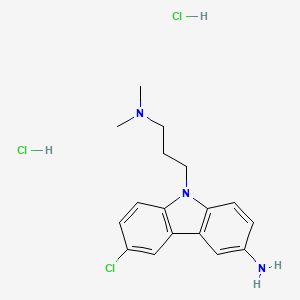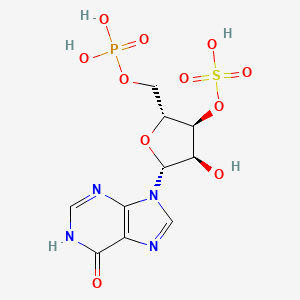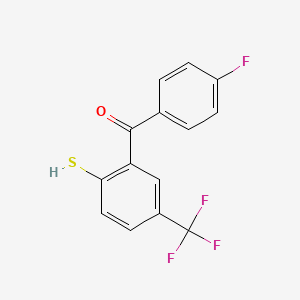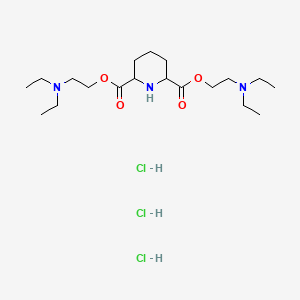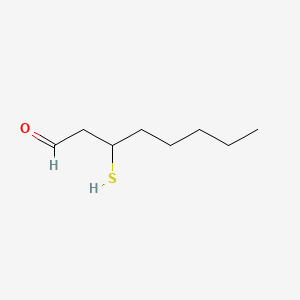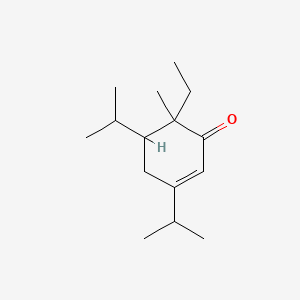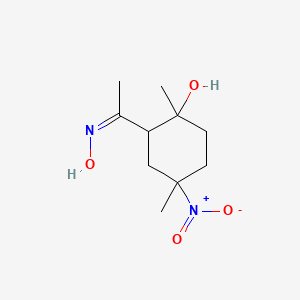
1-(2-Hydroxy-5-(hydroxy(oxido)amino)-2,5-dimethylcyclohexyl)ethanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 403133, also known as Indotecan, is a synthetic indenoisoquinoline compound. It is a noncamptothecin topoisomerase I inhibitor, which means it interferes with the action of topoisomerase I, an enzyme crucial for DNA replication and transcription. This compound has shown promise in preclinical studies for its potential anticancer properties .
Métodos De Preparación
The synthesis of NSC 403133 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the indenoisoquinoline core through a series of cyclization reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent functionalization of the core structure. Industrial production methods may involve optimization of these conditions to maximize yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
NSC 403133 undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, chlorination with N-chlorosuccinimide typically yields chlorinated indenoisoquinoline derivatives .
Aplicaciones Científicas De Investigación
NSC 403133 has a wide range of scientific research applications:
Mecanismo De Acción
NSC 403133 exerts its effects by selectively trapping topoisomerase I-DNA cleavage complexes. This trapping prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately cell death. The molecular targets of NSC 403133 include the topoisomerase I enzyme and the DNA at the cleavage sites. The pathways involved in its mechanism of action include the DNA damage response pathway, which is activated in response to the accumulation of DNA breaks .
Comparación Con Compuestos Similares
NSC 403133 is unique among topoisomerase I inhibitors due to its synthetic stability and distinct genomic targeting. Similar compounds include:
NSC 706744: Another indenoisoquinoline with similar topoisomerase I inhibitory activity.
NSC 725776 (Indimitecan): A related compound with different pharmacokinetic properties and clinical potential.
NSC 403133’s uniqueness lies in its synthetic origin, chemical stability, and ability to target different genomic locations compared to camptothecins .
Propiedades
Número CAS |
7465-51-2 |
|---|---|
Fórmula molecular |
C10H18N2O4 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1,4-dimethyl-4-nitrocyclohexan-1-ol |
InChI |
InChI=1S/C10H18N2O4/c1-7(11-14)8-6-9(2,12(15)16)4-5-10(8,3)13/h8,13-14H,4-6H2,1-3H3/b11-7- |
Clave InChI |
WVKPKMDMTICDFI-XFFZJAGNSA-N |
SMILES isomérico |
C/C(=N/O)/C1CC(CCC1(C)O)(C)[N+](=O)[O-] |
SMILES canónico |
CC(=NO)C1CC(CCC1(C)O)(C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


